molecular formula C15H10N4O2 B3508658 2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B3508658
M. Wt: 278.26 g/mol
InChI Key: NZRAWLSMQDHKCQ-UHFFFAOYSA-N
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Description

“2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides was proposed, which is based on the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using comparative molecular field analysis (CoMFA). This method examines the steric and electrostatic fields around the molecule, which are significant in governing the potency variations in biological activity .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . Additionally, the thermal retro Diels–Alder (RDA) reaction has been used in the synthesis of related compounds .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, compounds with similar structures have been reported to have a wide range of pharmacological activities, including antitumor, antiallergic, antimicrobial activities, and more .

Future Directions

Compounds with similar structures have been reported to have potential in treating various diseases, including Alzheimer’s disease and cancer . They also show high activity against parasites when combined with Pt and Ru . These findings suggest potential future directions for the research and development of “2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” and similar compounds.

Properties

IUPAC Name

2-(furan-2-yl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c20-13-9-11(10-5-2-1-3-6-10)16-15-17-14(18-19(13)15)12-7-4-8-21-12/h1-9H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRAWLSMQDHKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
2-(2-furyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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